3-(2-Isocyanatoethyl)pyridine

Description

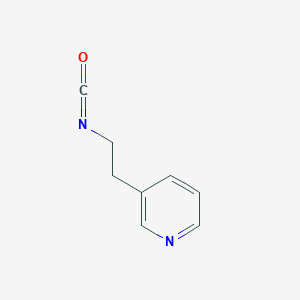

Structure

3D Structure

Properties

IUPAC Name |

3-(2-isocyanatoethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-7-10-5-3-8-2-1-4-9-6-8/h1-2,4,6H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHCVNVFOZITKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Pathways and Mechanistic Insights of 3 2 Isocyanatoethyl Pyridine

Reactivity of the Isocyanate Functionality

The isocyanate group (–N=C=O) is a potent electrophile, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility in synthesis.

Nucleophilic Addition with Heteroatom Nucleophiles (e.g., alcohols, amines, thiols)

The most characteristic reaction of isocyanates is nucleophilic addition across the C=N double bond. This reaction is particularly efficient with compounds containing active hydrogen atoms, such as alcohols, amines, and thiols. researchgate.net The general mechanism involves the attack of the nucleophile's lone pair of electrons on the electrophilic carbon atom of the isocyanate group.

The reaction with alcohols yields urethanes (carbamates). This reaction can be catalyzed by bases, such as triethylamine, or organometallic compounds like dibutyltin (B87310) dilaurate (DBTDL), especially for less reactive isocyanates. rsc.org

Amines react readily with isocyanates to form ureas. This reaction is typically very fast and often does not require a catalyst. rsc.orgcsic.es The high reactivity is attributed to the greater nucleophilicity of amines compared to alcohols.

Thiols can also add to isocyanates to produce thiocarbamates. Similar to the reaction with alcohols, this process is often catalyzed by a base. rsc.orgbeilstein-journals.org The thiolate anion, being a strong nucleophile, reacts rapidly with the isocyanate. rsc.org

The relative reactivity of these nucleophiles with isocyanates generally follows the order: amines > alcohols > thiols, although this can be influenced by steric hindrance and the presence of catalysts. researchgate.netrsc.org

Table 1: Nucleophilic Addition Reactions of 3-(2-Isocyanatoethyl)pyridine

| Nucleophile | Product | General Reaction |

|---|---|---|

| Alcohol (R-OH) | Urethane (B1682113) | Py-CH₂CH₂-NCO + R-OH → Py-CH₂CH₂-NHCOOR |

| Amine (R-NH₂) | Urea (B33335) | Py-CH₂CH₂-NCO + R-NH₂ → Py-CH₂CH₂-NHCONHR |

| Thiol (R-SH) | Thiocarbamate | Py-CH₂CH₂-NCO + R-SH → Py-CH₂CH₂-NHCOSR |

Py represents the 3-pyridyl group.

Cycloaddition Chemistry

Isocyanates can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings. researchgate.netuchicago.edu For instance, the reaction of isocyanates with aza-oxyallyl cations can lead to the formation of 2-pyrrolin-5-one scaffolds. researchgate.net Another example involves the catalyst-dependent regioselective [3+2] cycloaddition of isocyanides with aryl diazonium salts to yield 1,2,4-triazoles. nih.gov These reactions provide efficient routes to complex heterocyclic structures.

Controlled Oligomerization and Chain Extension Reactions

The isocyanate functionality allows this compound to be used as a monomer in polymerization reactions. Under controlled conditions, it can undergo oligomerization or be used for chain extension of polymers. google.comgoogle.com For instance, isocyanate-functionalized monomers can be polymerized to create reactive polymers with pendant isocyanate groups. csic.esresearchgate.net These reactive polymers can then be further modified by reaction with various nucleophiles. The polymerization of isocyanates can be controlled to prevent side reactions like cyclotrimerization, leading to well-defined polymer architectures. acs.org

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This electronic nature significantly influences its reactivity profile. nih.govbeilstein-journals.org

Electrophilic and Nucleophilic Aromatic Substitution Profiles

Electrophilic Aromatic Substitution (EAS): The electron-deficient nature of the pyridine ring deactivates it towards electrophilic attack compared to benzene. gcwgandhinagar.com Electrophilic reagents tend to attack the nitrogen atom's lone pair, forming a pyridinium (B92312) ion, which further deactivates the ring. gcwgandhinagar.com When substitution does occur, it is generally directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. However, EAS on unsubstituted pyridines is generally not a synthetically useful reaction. gcwgandhinagar.com

Nucleophilic Aromatic Substitution (NAS): Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. gcwgandhinagar.comyoutube.com The nitrogen atom can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.commasterorganicchemistry.com The presence of a good leaving group, such as a halogen, at these positions facilitates the substitution by a nucleophile. youtube.comyoutube.com

Table 2: Aromatic Substitution on the Pyridine Ring

| Reaction Type | Reactivity | Preferred Position(s) | Mechanistic Feature |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Deactivated | 3, 5 | Formation of a destabilized cationic intermediate. gcwgandhinagar.com |

| Nucleophilic Aromatic Substitution | Activated | 2, 4 | Stabilization of a negative charge in the intermediate. gcwgandhinagar.comyoutube.com |

Transition Metal-Catalyzed C-H Functionalization

Direct C-H functionalization of pyridine rings using transition metal catalysts has emerged as a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates. beilstein-journals.orgnih.gov

Various transition metals, including palladium, rhodium, and iron, have been employed to catalyze the C-H functionalization of pyridines. nih.govnih.govbohrium.com These reactions can be directed to specific positions (e.g., C2 or C3) by using appropriate directing groups or ligands. For example, palladium-catalyzed C3-arylation of pyridines has been achieved using a chelating anionic ligand. nih.gov Similarly, rhodium(III) has been used to catalyze the C3-heteroarylation of pyridines. beilstein-journals.org Iron, being an earth-abundant and inexpensive metal, has also been utilized in the C-H functionalization of pyridines. bohrium.com These methods offer a more atom-economical and efficient approach to modifying the pyridine scaffold. beilstein-journals.orgnih.gov

Ring Expansions and Rearrangements

The structural framework of this compound, featuring both a pyridine ring and a reactive isocyanate group, allows for several potential rearrangement and ring-expansion reactions. These transformations are often driven by the formation of more stable products or the relief of ring strain.

One of the most relevant transformations for pyridine derivatives reacting with isocyanates is the cyclizative dearomative rearrangement . rsc.orgrsc.org This process enables the efficient construction of complex aza-heterocycles. rsc.org Research has shown that 2-acyl-substituted pyridines can react with common isocyanates in a tandem process. rsc.org This reaction proceeds via a [3+2] heteroannulation, which involves the dearomatization of the pyridine ring, followed by a significant 1,2-carbon shift. rsc.orgrsc.org This pathway provides direct access to functionalized bicyclohydantoins, which are valuable structural motifs in medicinal chemistry. rsc.orgresearchgate.net The reaction is promoted by organophosphorus compounds and accommodates a variety of migrating groups, including ester, amide, aryl, and trifluoromethyl substituents. rsc.orgrsc.org

While direct evidence for this compound undergoing this specific rearrangement is not documented, the general mechanism provides a plausible pathway for its derivatives under similar conditions. The key steps involve the formation of a dipolar pyridinium ylide intermediate, which then undergoes cyclization and rearrangement. researchgate.netresearchgate.net

Other classes of rearrangements are known to involve the isocyanate functional group or its precursors. These include:

Lossen Rearrangement : This reaction converts O-acyl derivatives of hydroxamic acids into isocyanates via a base-promoted mechanism. tmv.ac.in

Curtius Rearrangement : In this thermal or photochemical reaction, acyl azides rearrange to form isocyanates with the loss of nitrogen gas. tmv.ac.inbyjus.com

Hofmann Rearrangement : Primary amides are converted to amines with one fewer carbon atom via an isocyanate intermediate when treated with bromine and a base. tmv.ac.inbyjus.com

Wolff Rearrangement : Paralleling the rearrangement of acyl nitrenes to isocyanates, the Wolff rearrangement sees acyl carbenes transform into ketenes. libretexts.org

Furthermore, radical-mediated rearrangements have been observed for molecules containing an isocyanate group. For instance, studies on ω-bromoalkanoyl isocyanates have shown that the resulting ω-isocyanatoalkyl radical can undergo a 1,2-shift of the -C(O)NCO group through an intermediate imidyl radical, formed after an initial cyclization. ucl.ac.uk Sigmatropic rearrangements, such as the rsc.orgrsc.org Claisen rearrangement, are also fundamental processes in organic chemistry that involve the reorganization of sigma and pi bonds within a six-atom framework and could be envisioned for suitable derivatives. byjus.comwikipedia.org

| Rearrangement Type | Reactant Class | Intermediate | Product Class | Citation |

| Cyclizative Dearomative Rearrangement | 2-Acyl-pyridines + Isocyanates | Pyridinium Ylide | Bicyclohydantoins | rsc.org, rsc.org |

| Curtius Rearrangement | Acyl Azides | Acyl Nitrene (often concerted) | Isocyanates | tmv.ac.in, byjus.com |

| Lossen Rearrangement | O-Acyl Hydroxamic Acids | Acyl Nitrene (often concerted) | Isocyanates | tmv.ac.in |

| Radical Rearrangement | ω-Isocyanatoalkyl Radicals | Imidyl Radical | Rearranged Alkyl Radical | ucl.ac.uk |

Chemo-, Regio-, and Stereoselectivity in Reactions

The reactivity of this compound is dominated by the electrophilic nature of the isocyanate group, which dictates the chemoselectivity of its reactions. The carbon atom of the isocyanate moiety (-N=C=O) is highly susceptible to nucleophilic attack by alcohols, amines, and water. This reactivity typically proceeds with high selectivity, leaving the pyridine ring and the ethyl linker untouched under mild conditions. For example, the reaction with primary or secondary amines leads to the formation of urea derivatives, while reactions with alcohols yield carbamates. mdpi.commdpi.com

Regioselectivity concerns which site of the molecule reacts when multiple possibilities exist. For this compound, there is a clear distinction between the reactivity of the isocyanate side chain and the pyridine ring.

Side-Chain Reactivity : Nucleophilic addition occurs almost exclusively at the isocyanate's carbonyl carbon.

Pyridine Ring Reactivity : The pyridine ring is generally less reactive towards nucleophiles but can be functionalized under specific conditions. For instance, selective halogenation at the 3-position of the pyridine ring can be achieved through the use of Zincke imine intermediates, which involves a ring-opening, halogenation, and ring-closing sequence under mild conditions. nih.gov

This difference allows for orthogonal chemical strategies, where the isocyanate can be reacted first, followed by a separate reaction to modify the pyridine ring, or vice-versa.

Stereoselectivity becomes important when new chiral centers are formed during a reaction. In reactions involving this compound, stereocontrol can be achieved through several methods:

Chiral Reactants : Using a chiral nucleophile (e.g., a chiral amine or alcohol) to react with the isocyanate group will result in the formation of diastereomeric products.

Chiral Auxiliaries or Catalysts : Asymmetric synthesis can be guided by chiral catalysts. For example, the enantioselective dearomatization of pyridine derivatives has been achieved using chiral copper catalysts. researchgate.net

Trapping with Chiral Electrophiles : In a potential synthetic route, a nucleophilic center could be generated elsewhere in the molecule and then trapped with a chiral isocyanate to introduce stereochemistry. liverpool.ac.uk

A study on the [3+2] cycloaddition reaction between a nitrone and an alkyne highlighted how theoretical models, such as Molecular Electron Density Theory (MEDT), can be used to understand and predict both the regioselectivity and stereoselectivity of such reactions by analyzing the electronic factors and transition states. nih.gov

| Selectivity Type | Description | Example Reaction | Citation |

| Chemoselectivity | Preferential reaction of the isocyanate group with nucleophiles. | Formation of ureas upon reaction with amines. | mdpi.com, mdpi.com |

| Regioselectivity | Reaction at the isocyanate side-chain vs. the pyridine ring. | Halogenation of the pyridine C3-position via Zincke imines. | nih.gov |

| Stereoselectivity | Formation of a specific stereoisomer. | Use of a chiral isocyanate to create a chiral derivative. | liverpool.ac.uk |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying the transient intermediates of reactions involving this compound is crucial for controlling reaction outcomes.

The most common reaction, nucleophilic addition to the isocyanate, proceeds through a well-understood mechanism. A nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon of the isocyanate. This forms a tetrahedral intermediate , which is then stabilized by proton transfer (often from the solvent or another proton source) to yield the final urea or carbamate (B1207046) product.

More complex reactions, such as the cyclizative dearomative rearrangement of pyridines with isocyanates, involve more intricate mechanistic pathways. rsc.org Computational and experimental studies suggest this reaction begins with the formation of a pyridinium ylide , a 1,3-dipolar species. researchgate.netresearchgate.net This zwitterionic intermediate then undergoes an intramolecular [3+2] cycloaddition (heteroannulation) with the isocyanate. The resulting bicyclic structure is unstable and undergoes a 1,2-carbon shift, which is the rearrangement step, to furnish the final, more stable bicyclohydantoin product. rsc.orgrsc.org

Radical-mediated reactions offer alternative mechanistic pathways. For related compounds, bromine-atom abstraction can generate an alkyl radical, which in the case of ω-bromoalkanoyl isocyanates, leads to an ω-isocyanatoalkyl radical. This radical can undergo a rapid 1,5-endo-cyclization to form a five-membered ring, generating an imidyl radical intermediate. ucl.ac.uk This cyclic radical can then undergo further reactions, such as ring-opening, to produce a rearranged product. ucl.ac.uk The formation of pyridine acyl radicals from pyridine carbohydrazides has also been studied, indicating that radical intermediates centered on the pyridine scaffold are synthetically accessible. rsc.org

In substitution reactions occurring on the pyridine ring itself, other intermediates can be involved. For example, the amination of certain halopyridines is proposed to proceed through a highly reactive 3,4-pyridyne intermediate, which is an aryne analog. researchgate.net

| Reaction Type | Key Intermediate(s) | Mechanism Highlights | Citation |

| Nucleophilic Addition | Tetrahedral intermediate | Attack on the electrophilic carbonyl carbon of the isocyanate. | thieme-connect.de |

| Cyclizative Dearomative Rearrangement | Pyridinium ylide | [3+2] heteroannulation followed by a 1,2-carbon shift. | rsc.org, rsc.org |

| Radical Cyclization/Rearrangement | ω-Isocyanatoalkyl radical, Imidyl radical | 1,5-endo-cyclization to form a cyclic radical, which can rearrange. | ucl.ac.uk |

| Pyridine Ring Amination | 3,4-Pyridyne | Elimination-addition mechanism on the aromatic ring. | researchgate.net |

Advanced Spectroscopic and Computational Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3-(2-Isocyanatoethyl)pyridine, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the ethyl side chain. The pyridine ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm). The proton at the C2 position is expected to be the most deshielded due to its proximity to the nitrogen atom, appearing as a singlet or a narrow doublet. The protons at C4 and C5 would show complex splitting patterns (doublet of doublets or multiplets) due to coupling with their neighbors. The proton at C6 would likely appear as a doublet. The ethyl group protons would be observed as two triplets in the aliphatic region. The methylene (B1212753) group adjacent to the pyridine ring (-CH₂-Ar) would resonate around δ 2.9-3.1 ppm, while the methylene group attached to the isocyanate function (-CH₂-NCO) would be further downfield, around δ 3.6-3.8 ppm, due to the strong electron-withdrawing effect of the isocyanate group.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The pyridine ring carbons are expected to resonate in the aromatic region (δ 120-150 ppm), with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded. The carbon of the isocyanate group (-N=C=O) is highly characteristic and typically appears in the δ 120-130 ppm range. The aliphatic carbons of the ethyl bridge would be found upfield, with the carbon attached to the pyridine ring appearing around δ 33-36 ppm and the one bonded to the isocyanate group at approximately δ 42-45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine C2 | ~8.5 (s) | ~150 |

| Pyridine C4 | ~7.7 (d) | ~136 |

| Pyridine C5 | ~7.3 (dd) | ~123 |

| Pyridine C6 | ~8.4 (d) | ~148 |

| Ethyl Cα (-CH₂-Ar) | ~3.0 (t) | ~34 |

| Ethyl Cβ (-CH₂-NCO) | ~3.7 (t) | ~43 |

| Isocyanate (-NCO) | - | ~125 |

Note: Predicted values are based on analogous structures. Actual experimental values may vary based on solvent and other conditions.

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, it would show a clear correlation between the two methylene groups of the ethyl chain, confirming their connectivity. It would also show correlations between adjacent protons on the pyridine ring (e.g., H5 with H4 and H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link each proton signal to its corresponding carbon signal (e.g., the triplet at ~3.0 ppm to the carbon at ~34 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could be used to confirm the substitution pattern by showing spatial proximity between the C2/C4 protons of the ring and the Cα protons of the ethyl chain.

Vibrational Spectroscopies

Vibrational spectroscopies like FTIR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be dominated by an exceptionally strong and sharp absorption band for the asymmetric stretching vibration of the isocyanate (-N=C=O) group, which is expected in the range of 2240-2280 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic ethyl chain (below 3000 cm⁻¹). The characteristic C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3050 | Aromatic C-H Stretch | Medium |

| ~2950, ~2870 | Aliphatic C-H Stretch | Medium |

| 2270-2240 | Isocyanate (-N=C=O) Asymmetric Stretch | Very Strong, Sharp |

| ~1600, ~1580, ~1470 | Pyridine Ring C=C and C=N Stretches | Strong-Medium |

| ~1430 | Aliphatic CH₂ Scissoring | Medium |

| ~1025 | Pyridine Ring Breathing | Medium |

| ~800, ~700 | Aromatic C-H Out-of-Plane Bending | Strong |

Raman spectroscopy provides complementary information to FTIR. While the isocyanate stretch is also Raman active, the most prominent features in the Raman spectrum would likely be the symmetric vibrational modes of the pyridine ring. The ring "breathing" modes, which involve the symmetric expansion and contraction of the ring, typically give very strong and sharp signals around 990-1030 cm⁻¹. These signals are characteristic of the pyridine moiety and would serve as an excellent diagnostic marker. Aliphatic C-H stretching and bending modes are typically weaker in Raman spectra compared to FTIR.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₈N₂O), the calculated molecular weight is approximately 148.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z ratio of 148. The fragmentation pattern would likely be dominated by cleavage at the bond between the ethyl chain and the pyridine ring (a benzylic-type cleavage), which is a favorable fragmentation pathway. This would lead to a prominent peak at m/z 92, corresponding to the vinylpyridine radical cation or a tropylium-like ion, and the loss of a neutral C₂H₄NCO fragment. Another likely fragmentation would be the loss of the isocyanate group (-NCO), leading to a fragment at m/z 106.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Ratio | Proposed Fragment Ion | Notes |

| 148 | [C₈H₈N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 106 | [C₇H₈N]⁺ | Loss of NCO radical |

| 92 | [C₆H₆N]⁺ | Cleavage of Cα-Cβ bond, loss of CH₂NCO |

| 78 | [C₅H₄N]⁺ | Pyridyl cation from cleavage of ethyl chain |

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a crystal structure for this compound has not been reported, analysis of related pyridine derivatives provides insight into the expected molecular geometry and intermolecular interactions.

For instance, the crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide reveals key structural parameters. In this compound, the pyridine ring is inclined relative to the amide moiety, and the crystal packing is stabilized by N—H⋯N hydrogen bonds that form chains along a crystallographic axis. Similarly, studies on tris[2-(4-pyridyl)ethyl]phosphine oxide show a zigzag configuration of the ethyl bridges in its symmetrical conformer, a structure that corresponds to its X-ray analysis data mdpi.com. For this compound, XRD would be expected to define the bond lengths and angles of the pyridine ring, the ethyl linker, and the highly reactive isocyanate group (-N=C=O). Furthermore, it would reveal the supramolecular architecture, identifying any hydrogen bonds (e.g., C-H···N or C-H···O) or π–π stacking interactions between pyridine rings that dictate the crystal packing.

Table 1: Representative Crystallographic Data for a Pyridine Derivative (2,2-dimethyl-N-(pyridin-3-yl)propanamide)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₄N₂O |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.2453 (3) |

| b (Å) | 10.5272 (3) |

| c (Å) | 17.5339 (6) |

| V (ų) | 2075.69 (11) |

| Z | 8 |

Data sourced from a study on 2,2-dimethyl-N-(pyridin-3-yl)propanamide, a related pyridine compound.

Electronic Absorption and Emission Spectroscopies (UV-Vis, Fluorescence)

Electronic spectroscopy provides critical information about the electronic transitions within a molecule.

UV-Vis Absorption: The UV-Vis spectrum of pyridine itself exhibits characteristic absorption maxima around 202 nm and 254 nm, which are attributed to π → π* transitions within the aromatic ring sielc.com. For this compound, the pyridine chromophore is expected to dominate the absorption profile. The ethyl-isocyanate substituent may cause a slight shift (batochromic or hypsochromic) in these absorption bands. The solvent environment can also play a fundamental role; changes in solvent polarity can influence the energy of the electronic states and thus shift the absorption maxima nih.gov.

Fluorescence Spectroscopy: Many pyridine derivatives exhibit fluorescence, emitting light upon relaxation from an excited electronic state. The emission properties, such as the wavelength of maximum emission (λem) and fluorescence quantum yield (Φf), are highly sensitive to the molecular structure and environment. For example, studies on 2,6-bis(4-cyanostyryl)pyridine (Py4CN) show intense fluorescence with peaks at 394 nm and 413 nm and a high quantum yield of 0.80 in dichloromethane (B109758) solution nih.gov. The presence of the isocyanate group in this compound, being an electron-withdrawing group, could influence the energy of the excited state and potentially lead to fluorescence quenching or shifting of the emission spectrum. The study of solvatochromism, or the change in spectral properties with solvent polarity, can reveal details about the charge distribution in the molecule's ground and excited states ucl.ac.uk.

Table 2: Photophysical Properties of Representative Fluorescent Pyridine Derivatives in Dichloromethane

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) |

|---|---|---|---|

| Py4CN | 303, 350 | 394, 413 | 0.80 |

| Th4CN | 410 | 464, 491 | 0.08 |

| 3Be4CN | 327 | 383, 397 | 0.12 |

Data illustrates how different aromatic structures linked to a central ring affect photophysical properties nih.gov.

Computational Chemistry and Quantum Mechanical Modeling

Computational methods are indispensable for predicting and interpreting the properties of molecules like this compound, especially when experimental data is scarce.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. By applying functionals such as B3LYP with basis sets like 6-31G(d,p), researchers can accurately predict molecular geometries, vibrational frequencies (IR spectra), and electronic properties niscpr.res.innih.gov.

For this compound, DFT calculations would begin with a geometry optimization to find the lowest energy conformation. This would provide predicted bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations can confirm the structure as a true minimum on the potential energy surface and yield a theoretical vibrational spectrum for comparison with experimental IR data.

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. Time-Dependent DFT (TD-DFT) can be employed to simulate the UV-Vis absorption spectrum, predicting the wavelengths and intensities of electronic transitions, which can then be compared to experimental results nih.govbohrium.com.

Table 3: DFT-Calculated Parameters for a Substituted Pyridine Derivative

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.1 eV |

| Dipole Moment | 3.5 D |

Illustrative data based on typical DFT calculations for functionalized pyridine systems.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, using a force field (like AMBER or GAFF) to describe the interatomic forces mdpi.com.

For this compound, MD simulations could be used to explore its conformational landscape. The ethyl linker allows for rotation around the C-C and C-N single bonds, leading to various possible conformers. MD simulations can reveal the relative populations of these conformers at a given temperature and the energy barriers for interconversion between them. When placed in a solvent box (e.g., water or an organic solvent), MD can also simulate solvation effects, showing how solvent molecules arrange around the solute and influence its conformation and dynamics. Such simulations are critical for understanding how the molecule behaves in a realistic liquid-phase environment, which is essential for predicting its reactivity and interactions in solution ucl.ac.ukmdpi.com.

Understanding the chemical reactivity of this compound, particularly the highly reactive isocyanate group, requires detailed mechanistic studies. Computational chemistry, primarily using DFT, is an essential tool for mapping reaction pathways.

The isocyanate group is an electrophile that readily reacts with nucleophiles such as alcohols, amines, and water. Mechanistic calculations can elucidate the step-by-step process of these reactions. For example, in the reaction with an alcohol to form a urethane (B1682113), calculations would identify the initial formation of a complex, followed by the location of the transition state for the nucleophilic attack on the carbonyl carbon of the isocyanate. The energy of this transition state determines the activation energy and, consequently, the reaction rate.

These calculations provide the Gibbs free energy profile of the entire reaction, identifying all intermediates and transition states connecting the reactants to the products. This level of detail is crucial for predicting reaction outcomes, understanding selectivity, and designing new synthetic routes involving the this compound scaffold. Similar computational approaches have been used to study electrophilic substitution reactions on the pyridine ring, determining that substitution is favored at the C3 position due to the greater stability of the resulting intermediate complex youtube.com.

Polymer Chemistry and Advanced Materials Science Applications

Design and Synthesis of Polymers Incorporating 3-(2-Isocyanatoethyl)pyridine Derived Monomers

The design of polymers using this compound leverages the distinct reactivity of its two primary functional groups. The isocyanate group facilitates polymerization through well-established step-growth mechanisms, while the pyridine (B92270) moiety can be either a passive structural element or an active site for further functionalization or specific interactions.

Polyurethane and Polyurea Architectures

The isocyanate group (-NCO) in this compound is highly reactive towards nucleophiles such as alcohols and amines, making it an ideal monomer for the synthesis of polyurethanes and polyureas, respectively. These polymers are produced through step-growth polymerization. nih.gov

Polyurethane Synthesis: The reaction of a diisocyanate or polyisocyanate with a polyol (a molecule with two or more hydroxyl groups) forms the characteristic urethane (B1682113) linkage (-NH-CO-O-). By using this compound, the pyridine unit is incorporated into the polymer backbone. The general scheme involves reacting the isocyanate group with hydroxyl groups. A series of novel linear segmented polyurethanes containing pyridine units in the main chain have been successfully synthesized through polycondensation reactions. researchgate.net The properties of the resulting polyurethane can be tuned by carefully selecting the comonomers, such as the type of polyol (e.g., polyester, polyether) and other diisocyanates.

Polyurea Synthesis: Polyurea formation occurs through the rapid reaction of an isocyanate with a polyamine (a molecule with two or more amine groups), creating urea (B33335) linkages (-NH-CO-NH-). nih.gov This reaction is generally very fast and does not require a catalyst. nih.gov The incorporation of this compound introduces the functional pyridine ring along the polyurea chain. The synthesis of polyurea linear polymers is often based on the condensation of diisocyanates with diamines in a suitable solvent like pyridine. researchgate.net The resulting materials often exhibit high tensile strength and tear resistance. uva.nlchemrxiv.org

The table below summarizes the key reactants and resulting polymer linkages for polyurethane and polyurea synthesis.

| Polymer Type | Isocyanate Reactant | Co-reactant | Resulting Linkage |

| Polyurethane | This compound | Polyol (e.g., diol) | Urethane (-NH-CO-O-) |

| Polyurea | This compound | Polyamine (e.g., diamine) | Urea (-NH-CO-NH-) |

Controlled Polymerization Techniques (e.g., Controlled Radical Polymerization, Coordination Polymerization)

While the isocyanate group is typically used in step-growth polymerization, the pyridine moiety allows for the use of other polymerization techniques, provided the monomer is modified appropriately.

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) allow for the synthesis of polymers with controlled molecular weight, low dispersity, and complex architectures. sigmaaldrich.comresearchgate.net To utilize CRP, this compound would first need to be converted into a vinyl-containing monomer (e.g., by reacting the isocyanate with a hydroxyl-functionalized acrylate (B77674) like 2-hydroxyethyl methacrylate). This new monomer, containing a polymerizable vinyl group and a pendant pyridine ring, could then be polymerized via CRP methods. ATRP is one of the most powerful methods for controlling polymer architecture. sigmaaldrich.com

Coordination Polymerization: The nitrogen atom of the pyridine ring can act as a ligand, coordinating to metal centers. This property can be exploited to create coordination polymers. rsc.org In such structures, the pyridine units of the monomer or a polymer derived from it would bind to metal ions, forming one-, two-, or three-dimensional networks. mdpi.comresearchgate.netnih.gov The resulting coordination polymers can have interesting catalytic, magnetic, or optical properties. mdpi.com The assembly and properties of these polymers are influenced by the coordination preferences of the metal nodes and the geometry of the organic linker. mdpi.com

Post-Polymerization Functionalization of Pyridine Units

A key advantage of incorporating pyridine units into a polymer backbone is the ability to perform post-polymerization modifications. cmu.edusemanticscholar.org This strategy allows for the introduction of functional groups that might otherwise be incompatible with the initial polymerization conditions. cmu.edusemanticscholar.org The pyridine ring in polymers derived from this compound can undergo various chemical transformations.

One common modification is quaternization . The nitrogen atom of the pyridine ring can be alkylated using alkyl halides (e.g., methyl iodide, ethyl bromide). This reaction converts the neutral pyridine unit into a positively charged pyridinium (B92312) salt. Quaternization can dramatically alter the polymer's properties, for instance, by increasing its solubility in water or imparting antimicrobial activity. researchgate.net

The table below outlines examples of post-polymerization modifications on the pyridine unit.

| Reaction Type | Reagent Example | Resulting Functional Group | Change in Property |

| Quaternization | Alkyl Halide (e.g., CH₃I) | N-alkylpyridinium salt | Increased hydrophilicity, antimicrobial activity researchgate.net |

| Coordination | Metal Salt (e.g., ZnCl₂) | Metal-Pyridine Complex | Catalytic activity, altered optical properties |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | Pyridine N-oxide | Altered electronic properties, new coordination sites |

Functional Polymers with Tunable Properties

The incorporation of the this compound monomer enables the creation of functional polymers where the properties can be precisely tuned by leveraging the unique characteristics of the pyridine moiety.

Incorporation of Pyridine Moieties for Specific Interactions

The pyridine unit, with its basic nitrogen atom and aromatic structure, can participate in a range of specific, non-covalent interactions. These interactions are crucial for designing materials for applications such as sensors, catalysts, and smart materials.

Metal Coordination: The lone pair of electrons on the pyridine nitrogen makes it an excellent ligand for coordinating with various metal ions. Polymers containing these moieties can be used to create polymer-supported catalysts or materials for selective metal ion sequestration. For example, pyridine-containing conjugated polymers have been shown to act as selective sensors for metal ions like palladium (Pd²⁺). rsc.org

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor. This interaction can influence the polymer's morphology, thermal properties, and its interaction with other molecules or polymers.

pH-Responsiveness: As a weak base, the pyridine unit can be protonated in acidic conditions. This charge introduction can lead to significant changes in the polymer's conformation and solubility, making it a pH-responsive material. Poly(4-vinyl pyridine), a structural analog, is known to be a pH-sensitive polymer. researchgate.net

Crosslinked Networks and Structural Reinforcement

This compound is a valuable component for creating robust, crosslinked polymer networks. Crosslinking enhances mechanical strength, thermal stability, and chemical resistance. rsc.org

Covalent Crosslinking: The isocyanate group can react with multifunctional co-monomers, such as triols or triamines, to form a chemically crosslinked thermoset material. This creates a durable three-dimensional network. The density of these crosslinks, which dictates the material's rigidity, can be controlled by the ratio of the monomers.

Non-Covalent Crosslinking: The pyridine moieties within the polymer chains can serve as sites for non-covalent crosslinking. This can be achieved through:

Coordination Bonds: Introducing metal ions that can coordinate with multiple pyridine units from different polymer chains can form dynamic, reversible crosslinks. researchgate.net

Hydrogen Bonding: By introducing complementary hydrogen bond donor groups, the pyridine units can form strong, directional hydrogen bonds, leading to the formation of a physically crosslinked network.

These dual-crosslinking strategies, combining permanent covalent bonds with dynamic non-covalent interactions, can lead to advanced materials like self-healing polymers or vitrimers. mdpi.com

The table below compares covalent and non-covalent crosslinking methods involving this compound-derived polymers.

| Crosslinking Type | Mechanism | Key Functional Group(s) | Resulting Network Properties |

| Covalent | Reaction of isocyanate with multifunctional amines or alcohols | Isocyanate, Amine, Hydroxyl | Permanent, high mechanical strength, thermal stability |

| Non-Covalent (Coordination) | Metal-ligand coordination | Pyridine, Metal Ions | Dynamic, potentially reversible, stimuli-responsive mdpi.com |

| Non-Covalent (Hydrogen Bonding) | Hydrogen bond formation | Pyridine (acceptor), Donor Groups | Reversible, tunable mechanical properties |

Applications in Advanced Materials Science

The unique chemical structure of this compound, featuring both a highly reactive isocyanate group and a coordinative pyridine ring, makes it a valuable component in the design of sophisticated materials with tailored properties.

Development of Coatings and Adhesives

The isocyanate functionality is a cornerstone of polyurethane chemistry. By reacting this compound with polyols, it can be incorporated into polyurethane networks for coatings and adhesives. The presence of the pyridine ring within the polymer matrix can offer several advantages:

Enhanced Adhesion: The pyridine nitrogen can form hydrogen bonds with various substrates, improving the adhesive strength of the coating.

Corrosion Resistance: Pyridine and its derivatives are known corrosion inhibitors for metals. Their incorporation into a coating can provide active protection at the coating-metal interface.

Catalytic Activity: The basic nature of the pyridine moiety can allow it to act as an internal catalyst for the isocyanate-hydroxyl reaction (urethane formation), potentially accelerating curing times.

Advanced Ceramic Precursors

Polymers containing this compound can serve as preceramic polymers. Through a process of shaping and subsequent pyrolysis (high-temperature decomposition in an inert atmosphere), these organic polymers can be converted into nitrogen-containing ceramic materials. The pyridine ring acts as a source of nitrogen, which can lead to the formation of ceramic phases like silicon carbonitride (SiCN) if silicon-containing co-monomers are used.

The pyrolysis process typically involves:

Crosslinking: Initial heating of the preceramic polymer to form an infusible, crosslinked network.

Decomposition: Further heating to higher temperatures, where organic side groups are cleaved off, leaving a predominantly inorganic residue.

Ceramization: At very high temperatures, this amorphous residue crystallizes into the final ceramic phases.

The composition and structure of the resulting ceramic can be tuned by adjusting the polymer architecture and pyrolysis conditions, enabling the creation of materials with high thermal stability, hardness, and chemical resistance.

Integration into Supramolecular Assemblies and Frameworks

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This property allows for its use in the construction of highly ordered supramolecular structures, including metal-organic frameworks (MOFs) and coordination polymers.

In this context, the isocyanate group can be used in two primary ways:

Pre-functionalization: The isocyanate can be reacted with another molecule to create a more complex organic linker before it is reacted with metal ions to form the framework.

Post-synthetic modification: A polymer or framework can be constructed using the pyridine moiety, leaving the isocyanate group available for subsequent reactions. This allows for the chemical properties of the final assembly to be tailored, for instance, by grafting specific molecules onto the framework's surface.

These supramolecular structures are known for their high porosity and tunable properties, making them promising candidates for applications in gas storage, chemical separations, and catalysis.

Future Research Avenues and Emerging Paradigms for 3 2 Isocyanatoethyl Pyridine Research

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable methods for the synthesis of 3-(2-isocyanatoethyl)pyridine and its derivatives is a primary area of future research. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents like phosgene (B1210022). nih.govacs.org Future investigations will likely focus on greener and more atom-economical approaches.

Key Research Directions:

Non-Phosgene Routes: A significant thrust will be the development of non-phosgene pathways to isocyanates, which are inherently safer and more environmentally friendly. nih.govacs.org This could involve the catalytic carbonylation of corresponding amines or nitro compounds, or the use of alternative reagents like dimethyl carbonate or urea (B33335). nih.govacs.org

Catalytic Systems: The exploration of novel catalytic systems will be crucial for enhancing the efficiency and selectivity of synthetic transformations. This includes the design of catalysts for the direct conversion of precursors to this compound, potentially through C-H activation or other modern synthetic strategies. nih.gov

Flow Chemistry: The application of flow chemistry presents a promising avenue for the safe and scalable synthesis of isocyanates, offering precise control over reaction parameters and minimizing the handling of hazardous intermediates. google.com

Discovery of Unprecedented Reactivity and Transformation Modes

The isocyanate group is well-known for its reactivity towards nucleophiles, forming ureas, urethanes, and other derivatives. However, the interplay between the isocyanate functionality and the pyridine (B92270) ring in this compound could lead to novel and unexpected chemical transformations.

Potential Areas of Exploration:

Intramolecular Cyclizations: The proximity of the isocyanate group to the pyridine nitrogen could facilitate novel intramolecular cyclization reactions, leading to the formation of unique heterocyclic scaffolds. These reactions could be triggered by various stimuli, such as heat, light, or the presence of a catalyst.

Dearomatization Reactions: The dearomatization of pyridines is a powerful strategy for accessing three-dimensional aza-heterocycles. rsc.orgacs.org Investigating the participation of the isocyanatoethyl side chain in dearomatization reactions of the pyridine ring could open up new synthetic possibilities.

Cascade Reactions: The development of cascade reactions involving the isocyanate group and the pyridine ring could provide rapid access to complex molecular architectures from simple starting materials. rsc.org

Rational Design of Materials with Tailored Functionalities

The bifunctional nature of this compound makes it an excellent candidate for the rational design of advanced materials with specific properties. The isocyanate group can be utilized for polymerization or for grafting the molecule onto surfaces, while the pyridine moiety can introduce a range of functionalities, including metal coordination sites, hydrogen bonding capabilities, and catalytic activity.

Emerging Applications in Materials Science:

Pyridine-Based Polymers: The incorporation of this compound into polymers can lead to materials with enhanced thermal stability, flame retardancy, and metal-binding capabilities. researchgate.netresearchgate.net Future research could focus on creating novel polyurethanes and other polymers with precisely controlled architectures and properties. researchgate.net

Functional Surfaces and Nanomaterials: The isocyanate group can be used to covalently attach this compound to the surface of various materials, such as silica, metal oxides, and nanoparticles. This surface modification can impart new functionalities, such as catalytic activity, sensing capabilities, or biocompatibility. mdpi.com

Supramolecular Assemblies: The pyridine unit can participate in non-covalent interactions, such as hydrogen bonding and metal coordination, to drive the formation of well-defined supramolecular structures. rug.nlrsc.org This could lead to the development of self-healing materials, molecular sensors, and drug delivery systems.

Interdisciplinary Research with Complementary Fields

The versatile nature of this compound opens up opportunities for collaboration with a wide range of scientific disciplines, leading to innovative solutions for complex problems.

Potential Interdisciplinary Research Areas:

Medicinal Chemistry: Pyridine-containing compounds are prevalent in a vast number of FDA-approved drugs. rsc.org The unique reactivity of the isocyanate group could be harnessed for the development of novel bioconjugation strategies, targeted drug delivery systems, and therapeutic agents. nih.govekb.egmdpi.com The pyridine scaffold itself is a key component in many antibacterial and anticancer agents. nih.govmdpi.com

Catalysis: The pyridine nitrogen can act as a ligand for metal catalysts, and the isocyanate group can be used to immobilize these catalysts on solid supports. This could lead to the development of highly active and recyclable catalytic systems for a variety of organic transformations.

Supramolecular Chemistry: The ability of the pyridine moiety to participate in metal coordination and hydrogen bonding makes this compound an attractive building block for the construction of complex supramolecular architectures, such as metal-organic frameworks (MOFs) and rotaxanes. rsc.orgrsc.org

Q & A

Q. What synthetic methodologies are employed for the preparation of 3-(2-Isocyanatoethyl)pyridine, and how are reaction conditions optimized to maximize yield and purity?

The synthesis typically involves reacting 3-(2-aminoethyl)pyridine with phosgene or safer alternatives (e.g., triphosgene) under controlled conditions. Key optimizations include maintaining low temperatures (0–5°C), using anhydrous solvents (e.g., THF), and ensuring stoichiometric excess of the carbonyl source. Post-synthesis purification via fractional distillation or silica-gel chromatography (eluent: ethyl acetate/hexane) is critical to isolate the isocyanate product. Yield improvements (>75%) are achieved by in-situ IR monitoring of the NCO group formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- ATR-FTIR : Confirms the isocyanate group via a sharp peak at ~2270 cm⁻¹.

- NMR : ¹H NMR identifies pyridine ring protons (δ 7.1–8.5 ppm) and ethyl chain signals (δ 3.5–4.0 ppm for CH₂NCO). ¹³C NMR detects the isocyanate carbon at ~125 ppm.

- HPLC/GC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) assesses purity. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 148.1619 .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

- Use NIOSH-approved respirators with organic vapor cartridges, butyl rubber gloves, and chemical goggles.

- Conduct reactions in certified fume hoods (face velocity ≥100 fpm).

- Store in airtight containers under argon at –20°C to prevent hydrolysis.

- Emergency protocols require immediate ethanol rinsing of contaminated skin to hydrolyze unreacted isocyanate .

Advanced Research Questions

Q. How should researchers address contradictory spectral data indicating potential side products during synthesis?

- Multi-dimensional NMR : HSQC and COSY correlate overlapping proton-carbon signals to distinguish byproducts (e.g., urea derivatives).

- X-ray Photoelectron Spectroscopy (XPS) : Resolves nitrogen speciation (isocyanate vs. amine or urea groups).

- Preparative HPLC : Isolates impurities for individual characterization via tandem MS/MS and elemental analysis .

Q. What computational chemistry approaches predict the reactivity patterns of this compound in nucleophilic addition reactions?

- DFT Calculations : B3LYP/6-311++G** basis sets map electrostatic potential surfaces, identifying the isocyanate carbon as the primary electrophilic site.

- Molecular Dynamics (MD) : Simulates solvent-accessible surface area (SASA) to assess steric hindrance in polar aprotic solvents (e.g., DMF).

- Transition State Analysis : Predicts regioselectivity in reactions with amines or alcohols, guiding catalyst design for urethane formation .

Q. What strategies prevent premature polymerization or hydrolysis during storage of this compound?

- Stabilize with 0.01% w/w radical inhibitors (e.g., BHT).

- Use molecular sieves (3Å) to maintain H₂O content <50 ppm (verified via Karl Fischer titration).

- Avoid exposure to tin catalysts (e.g., dibutyltin dilaurate) that accelerate trimerization .

Q. How does the reactivity of the isocyanate group influence cross-linking efficiency in polymer synthesis?

- Kinetic Studies : In-situ FTIR tracks NCO consumption rates, showing pseudo-first-order dependence on diol concentration.

- Solvent Effects : Polar solvents (e.g., DMSO) increase reaction rates by stabilizing transition states.

- Network Analysis : Swelling experiments (e.g., in THF) quantify cross-link density, correlating with mechanical strength in polyurethane films .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.